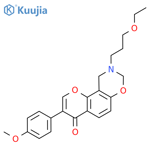

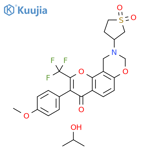

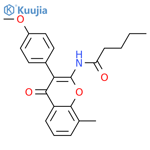

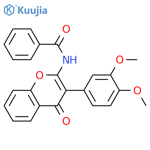

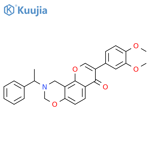

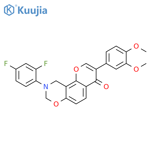

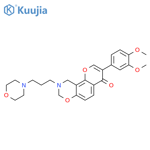

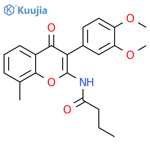

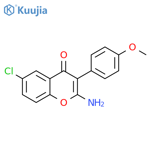

4'-O-methylated isoflavonoids

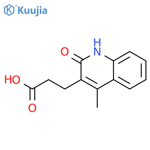

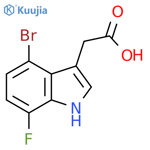

4'-O-Methylated Isoflavonoids are a subclass of flavonoids, characterized by the presence of a methoxy group at the 4' position on the B-ring. These compounds exhibit diverse biological activities due to their unique chemical structure and functional groups. They have been found in various plants, including soybeans, licorice, and red clover.

Structurally, 4'-O-methylated isoflavonoids share a similar backbone with aglycones such as genistein and daidzein but differ by the presence of an additional methoxy group. This modification can influence their solubility, stability, and bioavailability in different biological systems.

Biologically, these compounds have demonstrated significant potential in various areas, including anti-inflammatory, antioxidant, estrogenic, and anticancer activities. Their ability to interact with hormone receptors and modulate gene expression makes them of particular interest in pharmaceutical research. Furthermore, their role in plant defense mechanisms against pests and pathogens further highlights the importance of studying this class of compounds.

In summary, 4'-O-methylated isoflavonoids represent a promising group of natural products with multifaceted biological activities, making them valuable for both academic research and potential therapeutic applications.

関連文献

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

推奨される供給者

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品